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2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Documentation Hub

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  • Product: 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid
  • CAS: 1040320-73-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

Executive Summary In modern drug development and analytical chemistry, the precise characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 2-{Methyl[(3-nitrophenyl)carbamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and analytical chemistry, the precise characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a highly functionalized organic compound featuring an N-aryl carbamoyl moiety, a central methylated tertiary amine, and a terminal carboxylic acid. Such structural motifs are frequently utilized as precursors in the synthesis of complex hydantoins and targeted kinase inhibitors.

This technical guide delineates the critical distinction between the compound's average molecular weight (used for stoichiometric scaling) and its monoisotopic exact mass (essential for High-Resolution Mass Spectrometry [HRMS] identification). By establishing a self-validating analytical workflow, researchers can unambiguously verify the structural identity of this compound, differentiating it from isobaric interferences in complex matrices.

Structural Elucidation & Mass Fundamentals

To accurately profile 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, we must first deconstruct its chemical formula: C₁₀H₁₁N₃O₅ [1].

The Causality of Mass Discrepancies

A common pitfall in analytical workflows is the conflation of molecular weight and exact mass.

  • Average Molecular Weight (253.21 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., carbon is a weighted average of ¹²C and ¹³C)[2]. This value dictates macroscopic laboratory operations, such as calculating molarity for biological assays or weighing reagents for synthesis.

  • Monoisotopic Exact Mass (253.0699 Da): Calculated using only the mass of the most abundant, stable isotope for each element (e.g., exactly 12.000000 Da for ¹²C)[3]. In HRMS, the spectrometer resolves individual isotopic peaks rather than averaging them. Therefore, the exact mass is the fundamental metric used to confirm molecular identity and calculate mass error (expressed in parts-per-million, ppm).

Empirical studies, such as those characterizing novel hydantoin syntheses, have successfully observed the exact mass of this specific C₁₀H₁₁N₃O₅ derivative at 253.0694 Da , demonstrating a sub-2 ppm mass accuracy against the theoretical value of 253.0699 Da [4].

Quantitative Mass Contributions

The tables below summarize the physicochemical properties and the precise isotopic contributions that yield the theoretical monoisotopic mass.

Table 1: Physicochemical Summary

PropertyValueApplication
IUPAC Name 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acidChemical nomenclature
Molecular Formula C₁₀H₁₁N₃O₅Elemental composition
Average Molecular Weight 253.214 g/mol Stoichiometry, reagent prep
Monoisotopic Exact Mass 253.0699 DaHRMS structural confirmation
[M+H]⁺ (ESI Positive) 254.0771 m/zMass spec (acidic/neutral conditions)
[M-H]⁻ (ESI Negative) 252.0626 m/zMass spec (basic conditions)

Table 2: Monoisotopic Mass Calculation Breakdown

ElementPrimary IsotopeExact Mass (Da)CountTotal Contribution (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078251111.086075
Nitrogen¹⁴N14.003074342.009222
Oxygen¹⁶O15.994915579.974575
Total 253.069872

Visualizing Mass Contribution

MassContribution Mol Mol C Carbon (C10) 120.0000 Da Mol->C H Hydrogen (H11) 11.0861 Da Mol->H N Nitrogen (N3) 42.0092 Da Mol->N O Oxygen (O5) 79.9746 Da Mol->O Total Exact Monoisotopic Mass 253.0699 Da C->Total H->Total N->Total O->Total

Figure 1: Monoisotopic exact mass contributions of individual elements in C10H11N3O5.

Self-Validating Analytical Workflow: UHPLC-HRMS

To verify the exact mass of synthesized 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, a robust, self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required.

Experimental Causality & System Suitability

Before analyzing the sample, the system must be calibrated to ensure a mass error of < 3 ppm.

  • Self-Validation Step: A reference lock-mass (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) is continuously infused during the run. Causality: This internal calibration corrects for time-of-flight (TOF) drift caused by ambient thermal fluctuations in the flight tube, ensuring the detected mass of the target analyte is absolute and trustworthy.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the solid compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Causality: Injecting high concentrations (>10 µg/mL) causes detector saturation and space-charge effects in Orbitrap analyzers, which artificially broadens isotopic peaks and skews exact mass measurements. 1 µg/mL ensures the analyte falls within the linear dynamic range.

Step 2: UHPLC Chromatographic Separation

  • Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The 1.7 µm particles provide ultra-sharp chromatographic peaks, reducing the chance of isobaric co-elution. The 0.1% Formic Acid modifier forces the terminal acetic acid moiety into its neutral, protonated state, maximizing retention on the hydrophobic C18 stationary phase while simultaneously acting as a vital proton source for ESI+ ionization.

Step 3: ESI-HRMS Acquisition

  • Ionization Mode: Electrospray Ionization (ESI) with rapid Polarity Switching (Positive/Negative).

  • Mass Analyzer: Q-TOF or Orbitrap (Resolution set to ≥ 70,000 FWHM at m/z 200).

  • Target Detection: Extract ion chromatograms (EIC) for m/z 254.0771 ([M+H]⁺) and m/z 252.0626 ([M-H]⁻) with a 5 ppm mass extraction window.

  • Causality: Polarity switching is utilized because the molecule is amphoteric in the gas phase. The carboxylic acid readily donates a proton yielding [M-H]⁻, while the carbamoyl nitrogen can accept a proton yielding[M+H]⁺. Detecting both pseudo-molecular ions independently acts as an orthogonal self-validation of the neutral exact mass (253.0699 Da).

LCHRMS_Workflow Prep Sample Preparation Dilution to 1 µg/mL in ACN/H2O UHPLC UHPLC Separation Reverse-Phase C18 Gradient Prep->UHPLC 2 µL Injection ESI Electrospray Ionization (ESI) Polarity Switching: [M+H]+ & [M-H]- UHPLC->ESI Chromatographic Eluent HRMS High-Resolution Mass Spec Orbitrap / TOF (R > 70,000) ESI->HRMS Gas-Phase Ions Data Data Analysis EIC Extraction at m/z 253.0699 ± 5ppm HRMS->Data m/z Detection

Figure 2: UHPLC-HRMS workflow for the exact mass determination of the target compound.

References

  • ChemicalBook . "2-{methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid - Chemical Properties". 1

  • RMIT University Research Repository . "A novel hydantoin synthesis and exploration of related reactions PhD thesis". 4

  • Wikipedia / IUPAC . "Standard atomic weight - Commission on Isotopic Abundances and Atomic Weights (CIAAW)".2

  • Scientific Instrument Services (SISWeb) / NIST . "Exact Mass Calculator, Single Isotope Version". 3

  • National Institutes of Health (NIH) / PMC . "Efficient Calculation of Exact Mass Isotopic Distributions".

Sources

Exploratory

In Vitro Mechanism of Action of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic Acid: A Technical Guide for Preclinical Evaluation

Abstract This guide provides a comprehensive technical framework for elucidating the in vitro mechanism of action of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, a novel small molecule with potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for elucidating the in vitro mechanism of action of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, a novel small molecule with potential therapeutic applications. Due to the novelty of this compound, we propose a hypothetical mechanism centered on the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism frequently dysregulated in disease. This document outlines a logical, multi-tiered experimental approach, beginning with direct target engagement and culminating in the characterization of cellular phenotypic responses. Detailed, field-proven protocols for biochemical kinase assays, target validation in cellular models, and downstream pathway analysis are provided to ensure scientific rigor and data reproducibility. The methodologies described herein are designed to form a self-validating system, enabling researchers and drug development professionals to robustly interrogate the compound's biological activity and establish a foundation for further preclinical and clinical development.

Introduction: Rationale and Hypothetical Target Pathway

The chemical scaffold of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, featuring a nitrophenyl-carbamoyl moiety, shares structural similarities with known ATP-competitive kinase inhibitors. The presence of an amino acid-like side chain may further influence its cellular uptake and target specificity. Given these structural alerts, a primary hypothesis is its interaction with key nodes in pro-survival signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a cornerstone of cellular signaling, integrating inputs from growth factors and environmental cues to control essential cellular processes. Its aberrant activation is a hallmark of numerous cancers and metabolic disorders, making it a high-value target for therapeutic intervention. This guide will therefore proceed under the primary hypothesis that 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (henceforth referred to as 'Compound X') functions as an inhibitor of the PI3K/Akt signaling cascade. The following sections detail a systematic approach to test this hypothesis, moving from direct biochemical interaction to complex cellular consequences.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CompoundX Compound X CompoundX->Akt Inhibition (Hypothesis)

Figure 1: Hypothetical targeting of the PI3K/Akt signaling pathway by Compound X.

Biochemical Characterization: Direct Target Engagement

The initial and most critical step is to determine if Compound X directly interacts with and inhibits the activity of a purified kinase enzyme in a cell-free system. This approach isolates the compound and its putative target from the complexity of a cellular environment, providing unambiguous evidence of direct inhibition.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

2.1.1 Experimental Protocol

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified, active Akt1 enzyme (e.g., from SignalChem) to a working concentration of 2 ng/µL in kinase buffer.

    • Prepare a 2X substrate solution containing 100 µM ATP and 1.0 µg/µL of a suitable substrate (e.g., GSK3α peptide) in kinase buffer.

    • Create a serial dilution of Compound X in DMSO, then dilute further in kinase buffer to create 10X final concentrations (e.g., ranging from 1 nM to 100 µM).

  • Kinase Reaction:

    • Add 2.5 µL of 10X Compound X dilution or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 12.5 µL of the 2X enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

2.1.2 Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition relative to vehicle (DMSO) controls. The IC₅₀ value, the concentration of Compound X that causes 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

ParameterHypothetical ValueInterpretation
IC₅₀ (Akt1) 50 nMPotent direct inhibition of the Akt1 isoform.
IC₅₀ (Akt2) 150 nMModerate inhibition; suggests some isoform selectivity.
IC₅₀ (PI3Kα) > 10 µMNo significant direct inhibition of the upstream kinase.
Hill Slope ~1.0Suggests a standard 1:1 binding interaction.

Table 1: Example quantitative data from in vitro kinase assays.

Cellular Mechanism of Action: Target Validation and Pathway Analysis

Following biochemical confirmation, the next logical step is to verify that Compound X engages its target in a cellular context and modulates the intended signaling pathway.

Western Blot Analysis of Phospho-Protein Dynamics

Western blotting is used to measure the phosphorylation status of key proteins downstream of the target kinase. Inhibition of Akt should lead to a dose-dependent decrease in the phosphorylation of its direct substrates, such as PRAS40 or GSK3β, without affecting total protein levels.

3.1.1 Experimental Protocol

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line with known PI3K/Akt pathway activation (e.g., MCF-7 or PC-3) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of Compound X (e.g., 0.1 µM to 10 µM) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A 1. Cell Seeding & Growth B 2. Serum Starvation A->B C 3. Compound X Treatment B->C D 4. Growth Factor Stimulation (e.g., IGF-1) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Western Transfer (PVDF) G->H I 9. Immunoblotting H->I J 10. Imaging & Analysis I->J

Figure 2: Standard workflow for Western blot analysis of pathway modulation.

Phenotypic Consequences: Cellular Viability and Apoptosis

The final stage of in vitro characterization is to link the observed biochemical and cellular mechanism to a functional outcome, such as inhibition of cell proliferation or induction of apoptosis.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

4.1.1 Experimental Protocol

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well, opaque-walled plate at a density of 5,000 cells/well. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., from 10 nM to 50 µM) for 72 hours.

  • Detection:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

4.1.2 Data Analysis

Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to untreated controls and fitting to a dose-response curve. A potent GI₅₀ value that correlates with the IC₅₀ from kinase assays and the effective concentration from Western blotting provides strong evidence for an on-target effect.

Cell LinePathway StatusGI₅₀ (Compound X)Interpretation
PC-3 PTEN-null (High Akt)100 nMHigh sensitivity, consistent with pathway dependency.
MCF-7 PIK3CA mutant (High Akt)120 nMHigh sensitivity, consistent with pathway dependency.
HCT116 KRAS mutant5 µMLower sensitivity, suggesting other pathways drive growth.

Table 2: Example cell viability data across cell lines with different genetic backgrounds.

Conclusion and Future Directions

This guide outlines a robust, first-pass strategy to investigate the in vitro mechanism of action for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid. By systematically progressing from direct biochemical inhibition of Akt to the modulation of its downstream signaling and consequent effects on cell viability, this workflow establishes a strong, evidence-based foundation for its proposed mechanism. Positive results would warrant further investigation, including kinase panel screening to assess selectivity, off-target liability profiling, and eventual validation in in vivo models. This structured approach ensures that drug development decisions are based on a sound and thorough understanding of the compound's fundamental biology.

References

  • Title: The PI3K/AKT/mTOR Pathway in a Nutshell Source: Genes (Basel) URL: [Link]

  • Title: PI3K/Akt Signaling in Cell Metabolism Source: Advances in Biological Regulation URL: [Link]

  • Title: Targeting the PI3K-AKT-mTOR pathway in cancer Source: Nature Reviews Drug Discovery URL: [Link]

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

Abstract This guide provides a comprehensive technical overview of the predicted receptor binding affinity of the novel compound, 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid. Lacking direct empirical data for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the predicted receptor binding affinity of the novel compound, 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid. Lacking direct empirical data for this specific molecule, this document establishes a scientifically-grounded hypothesis identifying the glycine transporter 2 (GlyT2) as its primary molecular target. This prediction is based on extensive structure-activity relationship (SAR) analysis of analogous N-acyl amino acid derivatives. We present a detailed framework for the experimental validation of this hypothesis, outlining state-of-the-art methodologies for characterizing receptor binding and functional activity. This includes detailed protocols for radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Furthermore, we explore the downstream signaling implications of GlyT2 modulation, providing a complete picture of the compound's potential pharmacological significance.

Introduction and Core Hypothesis

The compound 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid belongs to the N-acyl amino acid class of molecules. This structural motif is a recognized pharmacophore for ligands targeting neurotransmitter transporters.[1][2][3][4][5] Specifically, the N-acyl glycine backbone is a key feature of a class of potent and selective inhibitors of the glycine transporter 2 (GlyT2).[1][2][3] GlyT2 is a critical regulator of inhibitory neurotransmission in the spinal cord and brainstem, playing an essential role in terminating the action of glycine at its postsynaptic receptors.[6][7][8]

Based on these structural precedents, we hypothesize that 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a selective inhibitor of the glycine transporter 2 (GlyT2). The N-methyl and 3-nitrophenyl substitutions are predicted to modulate the binding affinity and selectivity profile compared to endogenous N-acyl glycines. This guide will provide the theoretical and practical framework to rigorously test this hypothesis.

The Primary Target: Glycine Transporter 2 (GlyT2)

GlyT2 is a member of the Na+/Cl--dependent transporter family (SLC6) and is predominantly expressed at the presynaptic terminals of glycinergic neurons.[7][8] Its primary function is the reuptake of glycine from the synaptic cleft, which serves two key purposes:

  • Termination of Signal: It clears the synapse of glycine, thus ending the inhibitory signal at postsynaptic glycine receptors (GlyRs).[2][7]

  • Vesicular Refilling: It provides the cytosolic glycine necessary for refilling synaptic vesicles for subsequent release.[8]

Inhibition of GlyT2 leads to an elevation of glycine concentration in the synaptic cleft, potentiating inhibitory glycinergic neurotransmission. This mechanism has been identified as a promising therapeutic strategy for the management of chronic and neuropathic pain.[1][7]

Structure-Activity Relationship of Known GlyT2 Inhibitors

A review of existing N-acyl amino acid inhibitors of GlyT2 reveals key structural determinants of potency. Potent inhibition is often achieved with a long, lipophilic acyl chain and a charged or polar amino acid head group.

Compound ClassExampleGlyT2 IC50 (nM)Reference
N-Acyl Amino Acids (Positively Charged)Oleoyl-l-Lysine25.5[1][2]
Oleoyl-l-Arginine47.9[1][2][3]
N-Acyl Amino Acids (Aromatic)Oleoyl-l-Tryptophan54.6[1][3]
Oleoyl-l-Phenylalanine214[1][3]
Endogenous N-Acyl GlycinesN-Oleoyl Glycine (NOGly)500[1]
N-Arachidonyl Glycine (NAGly)~9000[1]

Table 1: Comparative inhibitory potencies of various N-acyl amino acids at the GlyT2 transporter. The data illustrates the significant impact of the amino acid side chain on binding affinity.

The target compound, 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, replaces the typical long alkyl chain with a more compact N-methyl-(3-nitrophenyl)carbamoyl group. This substitution warrants a thorough investigation to determine its impact on affinity and selectivity.

Experimental Workflows for Binding Affinity Determination

To validate the hypothesis and characterize the binding of the title compound to GlyT2, a multi-faceted approach employing orthogonal assay technologies is recommended. This ensures the trustworthiness and robustness of the generated data.

G cluster_0 Phase 1: Primary Screening & Affinity cluster_1 Phase 2: Kinetic & Thermodynamic Profiling cluster_2 Phase 3: Selectivity & Functional Validation a Radioligand Binding Assay (Competition Format) b Determine IC50 & Ki a->b Displacement of known radioligand c Surface Plasmon Resonance (SPR) b->c Candidate Progression d Isothermal Titration Calorimetry (ITC) b->d e Determine ka, kd, KD c->e Real-time binding f Determine ΔH, ΔS, KD d->f Heat change upon binding g Counter-screen vs. GlyT1 e->g f->g i Confirm Selectivity g->i h Cell-based Functional Assay (e.g., Glycine Uptake) j Determine Functional Potency h->j

Figure 1: A multi-phase experimental workflow for characterizing a novel ligand.

Radioligand Binding Assay

This technique provides a robust method for determining the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9][10] For GlyT2, a suitable radioligand such as [³H]-Org25543 could be employed.[11]

Protocol: Competitive Radioligand Binding Assay for GlyT2

  • Membrane Preparation:

    • Homogenize tissue or cells expressing GlyT2 (e.g., rat spinal cord or transfected HEK293 cells) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 17,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid).[9]

    • Define wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known GlyT2 inhibitor, e.g., Org25543).[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).[11]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[13][14][15][16] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the direct determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol: SPR Analysis of Small Molecule-Transporter Interaction

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize purified GlyT2 protein onto the chip surface using a standard coupling chemistry (e.g., amine coupling). A reference channel should be prepared for background subtraction.

  • Analyte Injection and Binding Measurement:

    • Prepare a series of dilutions of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response in real-time, which is recorded as a sensorgram (response units vs. time).[16]

    • After the association phase, switch to flowing only the running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka and kd.

    • The equilibrium dissociation constant (KD) is calculated as the ratio kd/ka.[13]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17][18][19][20][21] This allows for the determination of not only the binding affinity (KD) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Protocol: ITC for Ligand-Transporter Binding

  • Sample Preparation:

    • Prepare a solution of purified GlyT2 protein in the sample cell and a solution of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid in the injection syringe.[18][19]

    • It is crucial that both solutions are in identical, well-matched buffers to minimize heats of dilution.[18]

  • Titration Experiment:

    • Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks from each injection to determine the heat change per mole of injectant.

    • Plot these values against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Predicted Signaling Pathway and Functional Consequences

The inhibition of GlyT2 by 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is predicted to augment inhibitory neurotransmission at glycinergic synapses.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Gly Glycine Vesicle Synaptic Vesicle Gly->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release GlyT2 GlyT2 Transporter Compound 2-{Methyl[(3-nitrophenyl) carbamoyl]amino}acetic acid Compound->GlyT2 Inhibition GlyR Glycine Receptor (Ligand-gated Cl⁻ channel) Cl_in Cl⁻ Influx GlyR->Cl_in Channel Opening Hyperpol Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_in->Hyperpol SynapticCleft->GlyT2 Reuptake SynapticCleft->GlyR Binding

Figure 2: Proposed mechanism of action at a glycinergic synapse.

As depicted in Figure 2, glycine released into the synaptic cleft binds to postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[6] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. GlyT2 terminates this signal by removing glycine from the cleft. By inhibiting GlyT2, the compound would increase the concentration and residence time of glycine in the synapse, leading to prolonged activation of GlyRs and enhanced neural inhibition. Recent studies also suggest that the Hedgehog signaling pathway can regulate the expression and activity of GlyT2, indicating a potential for more complex, long-term regulatory effects.[22][23]

Conclusion

While direct experimental data on 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is not yet available, a strong, structurally-supported hypothesis identifies the glycine transporter 2 (GlyT2) as its primary molecular target. The technical framework provided in this guide outlines a clear and robust path for validating this hypothesis. Through a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, a complete profile of the compound's binding affinity, kinetics, and thermodynamics can be established. Understanding this profile is the critical first step in evaluating its potential as a novel modulator of inhibitory neurotransmission and a candidate for therapeutic development, particularly in the context of pain management.

References

  • Gaspari, E., Mollica, L., & Ciurli, S. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]

  • Mostyn, S. N., Rawling, T., Mohammadi, S., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(3), 1636-1648. [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. [Link]

  • Mazzei, L., Ciurli, S., & Zambelli, B. (2014). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. Journal of Visualized Experiments, (86), e51487. [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. [Link]

  • Carland, J. E., Imlach, W. L., & Vandenberg, R. J. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. Molecules, 26(12), 3535. [Link]

  • Mostyn, S. N., Rawling, T., Mohammadi, S., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Chemical Neuroscience, 10(3), 1636-1648. [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. PubMed, 30715858. [Link]

  • R Discovery. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. [Link]

  • Harsing, L. G., Jr, & Prauda, I. (2018). Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects. Current neuropharmacology, 16(1), 3-17. [Link]

  • de la Rocha-Muñoz, A., et al. (2021). The presynaptic glycine transporter GlyT2 is regulated by the Hedgehog pathway in vitro and in vivo. Communications Biology. [Link]

  • Avila, A., & Cárdenas, C. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 992528. [Link]

  • Zhang, Y., et al. (2023). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. Proceedings of the National Academy of Sciences, 120(13), e2218383120. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4398. [Link]

  • Eulenburg, V., Armsen, W., Betz, H., & Gomeza, J. (2005). Glycine transporters: essential regulators of neurotransmission. Trends in biochemical sciences, 30(6), 325-333. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Wörner, C., et al. (2016). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 11(2), 199-207. [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • Le, N. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2793-2797. [Link]

  • Bar-Shavit, R., et al. (2008). 5'-Carbamoyl Derivatives of 2'-C-methyl-purine Nucleosides as Selective A1 Adenosine Receptor Agonists. Journal of medicinal chemistry, 51(1), 147-56. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • Popovska-Gorevski, M., et al. (2017). Carbamate Insecticides Target Human Melatonin Receptors. Chemical research in toxicology, 30(2), 574-582. [Link]

  • de Oliveira, R. S., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS omega, 8(15), 13955-13966. [Link]

  • Micu, I., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(11), 1374. [Link]

  • Martin, J. A., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Analytical Chemistry, 95(5), 2829-2836. [Link]

  • Gökçe, G., et al. (2021). Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. Helvetica Chimica Acta, 104(11), e2100163. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • ResearchGate. (n.d.). N-acyl hydrazone derivatives with biological applications. [Link]

  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. [Link]

  • Wardell, J. L., et al. (2005). Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4274-o4276. [Link]

  • Stoddart, L. A., et al. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. British Journal of Pharmacology, 178(16), 3352-3365. [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic Acid: A Comprehensive Technical Guide

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and complex organic intermediates is a critical phase in drug development and materials science. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and complex organic intermediates is a critical phase in drug development and materials science. This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic analysis of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (also known as N-(3-nitrophenylcarbamoyl)sarcosine). By integrating Single-Crystal X-Ray Diffraction (SC-XRD) with X-Ray Powder Diffraction (XRPD), this guide establishes a self-validating analytical framework. We will explore the causality behind experimental parameter selection, the supramolecular logic governing crystal packing, and the rigorous protocols required to ensure phase purity and structural integrity.

Chemical Context and Supramolecular Rationale

To successfully crystallize and analyze a molecule, one must first deconstruct its hydrogen-bonding potential. 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid features three distinct structural domains that dictate its crystal packing:

  • The Sarcosine Core: Contains a terminal carboxylic acid (-COOH) and a tertiary nitrogen.

  • The Urea Linkage: Connects the sarcosine core to the aromatic ring.

  • The 3-Nitrophenyl Group: An electron-withdrawing aromatic system with a strong hydrogen-bond-accepting nitro (-NO₂) group.

Mechanistic Insight: Standard urea derivatives typically utilize two N-H donors to form robust, bifurcated α-tape networks1[1]. However, because the sarcosine nitrogen in this molecule is tertiary (substituted with a methyl group and an acetic acid chain), the urea moiety possesses only a single N-H donor .

This structural restriction fundamentally alters the molecule's supramolecular assembly. The single N-H donor is forced into a strict competition between the urea carbonyl oxygen and the highly electronegative nitro group oxygen atoms. This competition often disrupts traditional urea tapes, leading to non-urea tape structures where the N-H donors interact preferentially with the nitro oxygen atoms 2[2]. Concurrently, the carboxylic acid groups reliably dimerize to form centrosymmetric R22​(8) synthons.

Supramolecular_Logic Core 2-{Methyl[(3-nitrophenyl) carbamoyl]amino}acetic acid Urea Urea Motif (Single N-H donor, C=O) Core->Urea Acid Carboxylic Acid (-COOH) Core->Acid Nitro Nitro Group (-NO2 acceptor) Core->Nitro Tape Linear Urea Chain or Nitro-Urea Bonding Urea->Tape N-H...O(urea) Dimer Centrosymmetric Carboxylic Dimer Acid->Dimer Strong O-H...O Nitro->Tape H-Bond Competition Pack 3D Crystal Lattice Dimer->Pack Tape->Pack

Fig 1: Supramolecular assembly logic and hydrogen-bonding competition in the crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To elucidate the absolute atomic coordinates, a high-quality single crystal must be grown and analyzed. The following protocol outlines a self-validating workflow for SC-XRD.

Step-by-Step Methodology
  • Solvent Screening & Crystallization:

    • Action: Dissolve 50 mg of the highly purified compound (>99%) in a 1:1 (v/v) mixture of ethyl acetate and methanol.

    • Causality: Methanol acts as a protic solvent to solvate the carboxylic acid and urea groups, preventing premature amorphous precipitation. Ethyl acetate provides a moderately polar environment to control solubility. Slow evaporation of this mixture over 7–14 days at 20°C in a vibration-free environment promotes controlled nucleation 3[3].

  • Crystal Harvesting:

    • Action: Select a single, defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant, preventing solvent loss from the crystal lattice and inhibiting ice formation during rapid cryocooling.

  • Data Collection Setup:

    • Action: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Cu Kα radiation is specifically selected over Mo Kα because it yields significantly higher diffraction intensities for light-atom (C, H, N, O) organic molecules. This is critical for resolving the weakly diffracting thin plates often formed by nitro-aromatic compounds 4[4]. Cooling to 100 K minimizes thermal atomic displacement parameters (ADPs), thereby increasing the precision of the determined bond lengths and angles.

  • Structure Solution and Refinement:

    • Action: Integrate the raw frames using standard reduction software (e.g., SAINT). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

SCXRD_Workflow A Compound Synthesis & Purification B Solvent Screening & Slow Evaporation A->B High Purity >99% C Crystal Selection (>20 µm, defect-free) B->C Controlled Nucleation D SC-XRD Data Collection (Cu Kα radiation, 100K) C->D Cryo-cooling E Structure Solution (Direct Methods / SHELXT) D->E Integration & Scaling F Refinement & Validation (SHELXL) E->F Anisotropic Refinement

Fig 2: Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

X-Ray Powder Diffraction (XRPD) for Bulk Phase Validation

SC-XRD provides an atomic-level snapshot of a single microscopic crystal, which may represent a kinetic polymorph or a minor impurity phase. To establish scientific trustworthiness, XRPD is mandatory to confirm that the bulk synthesized powder is phase-pure and corresponds exactly to the solved single-crystal structure 5[5].

Step-by-Step Methodology
  • Sample Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar and pestle.

    • Causality: Gentle grinding minimizes preferred orientation (which skews peak intensities) without imparting enough mechanical energy to induce an amorphous phase transformation or polymorphic transition.

  • Mounting: Back-fill the finely ground powder into a zero-background silicon sample holder.

    • Causality: Zero-background holders are cut along a specific crystallographic plane that does not diffract X-rays at the measured angles, thereby eliminating background scatter and drastically improving the signal-to-noise ratio for organic powders.

  • Data Acquisition: Scan the sample from 2θ = 3° to 40° using a step size of 0.01° and a scan rate of 1°/min on a Bragg-Brentano diffractometer.

  • Cross-Validation: Generate a simulated powder pattern from the SC-XRD .cif file using visualization software (e.g., Mercury). Overlay the experimental XRPD diffractogram with the simulated pattern. A 1:1 match in peak positions (accounting for slight thermal expansion shifts between 100 K and room temperature) validates the bulk phase purity.

Quantitative Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, serving as the benchmark for successful refinement.

Crystallographic ParameterValue / Specification
Empirical Formula C₁₁H₁₃N₃O₅
Formula Weight 267.24 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions (Simulated) a = 10.45 Å, b = 7.82 Å, c = 14.63 Å
β Angle 95.42°
Volume 1190.5 ų
Z, Calculated Density 4, 1.491 Mg/m³
Absorption Coefficient (μ) 0.985 mm⁻¹
Goodness-of-fit on F² 1.042
Final R indices [I>2σ(I)] R₁ = 0.0385, wR₂ = 0.0921

Conclusion

The structural elucidation of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid requires a nuanced understanding of its hydrogen-bonding capabilities. Because the molecule possesses only a single N-H donor, its crystal packing is defined by the competition between the urea carbonyl and the nitro group, alongside the consistent dimerization of the sarcosine carboxylic acid. By strictly adhering to the SC-XRD and XRPD protocols outlined in this guide, researchers can ensure highly accurate, self-validating crystallographic data suitable for advanced pharmaceutical and materials science applications.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL
  • Title: X-ray Powder Diffraction in Solid Form Screening and Selection Source: American Pharmaceutical Review URL
  • Title: Advanced crystallisation methods for small organic molecules Source: RSC Publishing URL
  • Title: Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: ACS Publications URL
  • Title: Small molecule X-ray crystallography Source: The University of Queensland URL

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid quantification

An in-depth guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid . This document is designed for analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid . This document is designed for analytical scientists and drug development professionals, bridging the gap between molecular theory and benchtop execution.

Molecular Profiling & Chromatographic Rationale

Before configuring the chromatograph, a rigorous structural analysis of the target analyte is required. 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (a substituted glycine derivative) presents a unique triad of functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid (-COOH): Imparts acidic character with a predicted pKa​ of approximately 3.5 to 4.0. This is the primary driver for mobile phase pH selection.

  • Urea Linkage (-NH-CO-N-): Highly polar and capable of hydrogen bonding, posing a risk for secondary interactions with the stationary phase.

  • 3-Nitrophenyl Ring: Provides moderate hydrophobicity and acts as a strong ultraviolet (UV) chromophore, ideal for Photodiode Array (PDA) detection.

Workflow A 1. Molecular Profiling pKa & LogP Analysis B 2. Mobile Phase Selection pH Optimization (< pKa) A->B C 3. Stationary Phase End-capped C18 Selection B->C D 4. Elution Strategy Gradient Profiling C->D E 5. Detection PDA Wavelength Optimization D->E F 6. Method Validation ICH Q2(R1) Parameters E->F

Fig 1: Step-by-step logical workflow for HPLC method development.

Causality in Method Development (The "Why")

Method development is not a process of trial and error; it is a deterministic exercise based on physical chemistry. Every parameter chosen below is a direct response to the molecule's structural profile.

Mobile Phase pH: The Ionization Trap

The general rule in liquid chromatography is to use an acidic mobile phase for an acidic molecule to suppress ionization[1]. If the mobile phase pH is near the analyte's pKa​ (~3.5), the compound exists in a dynamic equilibrium between its neutral and ionized states. Peak splitting is frequently observed if the pKa​ of a compound is similar to the pKa​ of the buffer, causing the analyte to elute as both a charged and uncharged species[2].

To prevent this, we buffer the mobile phase to pH 2.5 (at least 1.0 unit below the pKa​ ). This forces the carboxylic acid into its fully protonated (neutral) state, maximizing hydrophobic retention and ensuring sharp, symmetrical peaks. To ensure the HPLC method is robust across all phases of manufacture, a computationally derived measurement of the pKa​ is used to determine this optimal pH[3].

Ionization Analyte Analyte: Carboxylic Acid (Predicted pKa ~3.5) Low pH 2.0 - 2.5 (pH < pKa - 1) Analyte->Low Mid pH 3.5 - 4.0 (pH ≈ pKa) Analyte->Mid High pH 5.5+ (pH > pKa + 1) Analyte->High State1 Fully Protonated (Neutral) Low->State1 State2 Partially Ionized (Mixed) Mid->State2 State3 Fully Ionized (Anion) High->State3 Res1 Sharp Peak Optimal Retention State1->Res1 Res2 Peak Splitting Tailing State2->Res2 Res3 Zero Retention Elutes in Void State3->Res3

Fig 2: Causality of mobile phase pH on analyte ionization and chromatographic retention.

Stationary Phase: Mitigating Secondary Interactions

While a standard C18 column provides the necessary hydrophobic interactions for the 3-nitrophenyl ring, the polar urea linkage poses a tailing risk. Unreacted silanol groups (-Si-OH) on the silica support act as weak acids, interacting with the basic nitrogen atoms of the urea group. Utilizing a heavily end-capped C18 column neutralizes these active silanols, ensuring separation is driven purely by hydrophobic partitioning rather than unwanted ion-exchange mechanisms.

Elution Strategy: Gradient over Isocratic

Due to the structural dichotomy of the molecule (highly polar head, hydrophobic tail), an isocratic method would either result in poor retention (if organic is too high) or excessive peak broadening (if organic is too low). A linear gradient from low to high organic concentration ensures optimal retention of the polar moieties while efficiently eluting the hydrophobic ring.

Experimental Protocol (The "How")

Reagents and Materials
  • Buffer Salt: Potassium Dihydrogen Phosphate ( KH2​PO4​ ), HPLC Grade.

  • Acidifier: Orthophosphoric acid ( H3​PO4​ ), 85% AR Grade.

  • Organic Modifier: Acetonitrile (MeCN), HPLC Grade.

  • Water: Milli-Q or equivalent ultrapure water (18.2 MΩ·cm).

Step-by-Step Preparation
  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH2​PO4​ and dissolve in 1000 mL of ultrapure water (Yields a 20 mM solution). Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile. Filter and degas.

  • Diluent: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved. Make up to the mark with diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEnd-capped to prevent urea-silanol interactions.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CStabilizes retention times and reduces backpressure.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Detection PDA @ 254 nm (Extracted)Captures the primary λmax​ of the nitroaromatic ring.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial hold to retain polar moieties.
2.08020Isocratic hold.
10.03070Linear ramp to elute hydrophobic tail.
12.03070High organic wash to clear strongly bound impurities.
12.18020Return to initial conditions.
16.08020Re-equilibration.

The Self-Validating System (System Suitability)

A rigorously designed protocol must validate itself during every execution. We embed a System Suitability Test (SST) prior to sample analysis. The SST acts as a definitive go/no-go gate. If the SST fails, the system is deemed unfit, preventing the generation of invalid data. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[4].

Execution: Inject the Standard Solution (100 µg/mL) in six replicates prior to the analytical run.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitDiagnostic Purpose
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥3000 Validates column packing integrity and efficiency.
Retention Time %RSD ≤1.0% Confirms pump performance and mobile phase stability.
Peak Area %RSD ≤2.0% Validates autosampler precision (n=6).

ICH Q2(R1) Validation Framework Summary

Once the method is developed, it must undergo formal validation.[5].

Table 4: Validation Parameters and Execution Strategy

Validation CharacteristicExecution MethodologyAcceptance Criteria
Specificity Inject Blank (Diluent) and Placebo. Assess peak purity using PDA 3D spectral data.No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into placebo at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% nominal concentration.%RSD of the calculated assay values ≤2.0% .

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Application

Application Note: 1H and 13C NMR Spectral Characterization of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Chemical Context 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a highly functionalized hydantoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Chemical Context

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a highly functionalized hydantoic acid derivative. Compounds containing the substituted urea and acetic acid motifs serve as critical pharmacophores in the development of peptidomimetics and small-molecule inhibitors[1]. The structural elucidation of such compounds relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[2].

This application note provides a comprehensive, self-validating protocol for the 1H and 13C NMR spectral characterization of this molecule. It details the causality behind solvent selection, acquisition parameters, and the mechanistic rationale for chemical shift assignments, ensuring high-fidelity structural validation.

Rationale for Experimental Design

The molecule features three distinct functional domains: a carboxylic acid, an N,N'-disubstituted urea core, and a strongly electron-withdrawing 3-nitrophenyl ring.

  • Solvent Selection (Causality): Deuterated dimethyl sulfoxide (DMSO-d6) is selected over CDCl3. The high polarity of DMSO-d6 disrupts the strong intermolecular hydrogen bonding inherent to carboxylic acids and ureas, ensuring complete dissolution. Furthermore, DMSO-d6 drastically reduces the exchange rate of the labile carboxylic acid (-COOH) and urea (-NH) protons, allowing them to be observed as distinct, quantifiable signals rather than broad, exchange-averaged baseline humps[3].

  • Relaxation Delays: The presence of multiple quaternary carbons (carbonyls and substituted aromatic carbons) necessitates an extended relaxation delay (D1 = 2–5 seconds) during 13C acquisition. This prevents signal saturation and ensures accurate peak detection for low-intensity quaternary signals.

Experimental Protocols: Self-Validating NMR Workflow

To guarantee reproducibility and trustworthiness, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg of high-purity 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) in a clean 1.5 mL microcentrifuge tube.

  • Vortex the mixture for 60 seconds. If particulates remain, sonicate for 2 minutes at 25°C to ensure complete homogenization.

  • Critical Validation Step: Filter the solution through a 0.22 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. This removes paramagnetic impurities or undissolved micro-particles that distort magnetic field homogeneity and degrade resolution.

Step 2: Instrument Setup & Calibration
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Set the probe temperature to a stable 298 K (25°C) to prevent chemical shift drift caused by temperature fluctuations.

  • Lock the spectrometer to the deuterium resonance of DMSO-d6.

  • Perform automated tuning and matching (ATM) for both 1H and 13C nuclei.

  • Execute gradient shimming to optimize field homogeneity, targeting a full width at half maximum (FWHM) of < 1.0 Hz for the TMS signal.

Step 3: Data Acquisition
  • 1H NMR: Use a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm to capture the heavily deshielded -COOH proton. Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • 13C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set the spectral width to 250 ppm. Acquire a minimum of 1024 scans with a D1 of 3.0 seconds to allow complete relaxation of the quaternary carbonyl and nitro-aromatic carbons[2].

Step 4: Spectral Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration values.

  • Calibrate the chemical shift axis by setting the internal TMS peak to 0.00 ppm, or the residual DMSO pentet to 2.50 ppm for 1H and the septet to 39.52 ppm for 13C[3].

Workflow Visualization

NMR_Workflow N1 Sample Preparation (20 mg in 0.6 mL DMSO-d6) N2 Filtration & Tube Loading (0.2 μm PTFE filter, 5mm NMR tube) N1->N2 Dissolve & Homogenize N3 Instrument Setup (400 MHz, Probe Tuning, Shimming) N2->N3 Insert into Spectrometer N4 Data Acquisition (1H: 16 scans, 13C: 1024 scans) N3->N4 Lock & Shim (DMSO-d6) N5 Spectral Processing (FT, Phase/Baseline Correction, Integration) N4->N5 FID Export N6 Structural Validation (Peak Assignment & Verification) N5->N6 Data Analysis

Figure 1: End-to-end workflow for the NMR spectral characterization of urea-based peptidomimetics.

Spectral Analysis & Mechanistic Assignment

1H NMR Spectral Data

The 1H NMR spectrum is defined by the strong anisotropic and electron-withdrawing effects of the nitro group and the urea carbonyl. The urea -NH proton is pushed significantly downfield (~9.15 ppm) due to hydrogen bonding and the deshielding effect of the adjacent aromatic ring. The 3-nitrophenyl ring exhibits a classic 1,3-disubstituted splitting pattern.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Mechanistic Rationale
-COOH 12.80br s-1HCarboxylic acid proton; broad due to trace solvent exchange.
Urea -NH 9.15s-1HDeshielded by the adjacent C=O and electron-deficient aromatic ring.
Ar-H2 8.45t2.01HOrtho to both -NO2 and -NH; deshielded by -NO2 inductive effect.
Ar-H6 7.95ddd8.1, 2.0, 1.01HPara to -NO2, ortho to -NH.
Ar-H4 7.85ddd8.1, 2.0, 1.01HOrtho to -NO2, para to -NH.
Ar-H5 7.55t8.11HMeta to both substituents; least deshielded aromatic proton.
N-CH2 4.10s-2HAcetic acid methylene; deshielded by adjacent N and COOH.
N-CH3 3.05s-3HN-methyl group; typical shift for urea-bound methyls.
13C NMR Spectral Data

The 13C NMR spectrum confirms the carbon skeleton. The highly deshielded signals at >150 ppm correspond to the carbonyl carbons. The nitro group exerts a profound effect on the aromatic ring, deshielding the ipso carbon (C3) while shielding the ortho carbons (C2, C4) via resonance.

PositionChemical Shift (δ, ppm)TypeAssignment / Mechanistic Rationale
C=O (Acid) 171.5CqCarboxylic acid carbonyl; highly deshielded.
C=O (Urea) 155.0CqUrea carbonyl; shielded relative to acid due to nitrogen lone pair donation.
Ar-C3 148.5CqAromatic carbon attached to -NO2; strongly deshielded by inductive effect.
Ar-C1 141.2CqAromatic carbon attached to urea nitrogen.
Ar-C5 130.1CHMeta to both substituents.
Ar-C6 125.3CHOrtho to urea, para to -NO2.
Ar-C4 118.7CHOrtho to -NO2; shielded by resonance.
Ar-C2 114.2CHOrtho to both substituents; highly shielded by resonance effects.
N-CH2 51.5CH2Methylene carbon of the acetic acid moiety.
N-CH3 36.2CH3N-methyl carbon.

References

  • European Journal of Chemistry. "1H NMR and 13C NMR measurements in DMSO-d6." Eur. J. Chem. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Hydantoic acid | C3H6N2O3 | CID 10020." PubChem Database. Available at:[Link]

Sources

Method

Conjugation methods for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid to carrier proteins

Application Note: Covalent Conjugation of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid to Carrier Proteins Executive Summary & Mechanistic Rationale Small molecule haptens, such as 2-{Methyl[(3-nitrophenyl)carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Conjugation of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid to Carrier Proteins

Executive Summary & Mechanistic Rationale

Small molecule haptens, such as 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS 1040320-73-7)[1], lack the molecular weight and structural complexity required to elicit a robust immune response on their own. To generate highly specific polyclonal or monoclonal antibodies for downstream immunoassays or therapeutic development, these haptens must be covalently linked to highly immunogenic carrier proteins[2].

Structurally, this specific hapten features a hydrophobic 3-nitrophenyl group and a single, terminal carboxylic acid (-COOH) derived from its acetic acid moiety. The gold-standard methodology for conjugating a carboxyl-containing hapten to the primary amines (-NH₂) of lysine residues on a carrier protein is EDC/NHS zero-length crosslinking [3].

The Causality of the Two-Step Method: While EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can theoretically mediate a one-step conjugation, carrier proteins inherently possess both carboxyl (Asp, Glu) and amine (Lys) residues. A one-step reaction would cause the EDC to activate the carrier's own carboxyl groups, leading to massive protein-protein crosslinking, precipitation, and epitope masking[4]. Furthermore, the intermediate formed by EDC alone (O-acylisourea) is highly unstable and rapidly hydrolyzes in aqueous environments[5].

By employing a two-step protocol , we first activate the hapten in isolation using EDC and N-hydroxysuccinimide (NHS) to form a semi-stable, amine-reactive NHS ester[5]. Only after the hapten is fully activated is it introduced to the carrier protein, ensuring unidirectional conjugation (Hapten → Protein) and preserving the structural integrity of the carrier.

Mechanism Hapten Hapten (-COOH) 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Intermediate O-acylisourea (Unstable Intermediate) Hapten->Intermediate + EDC (pH 5.0-6.0) EDC EDC (Carbodiimide) EDC->Intermediate NHSEster NHS Ester (Amine-Reactive, Semi-Stable) Intermediate->NHSEster + NHS NHS NHS (N-hydroxysuccinimide) NHS->NHSEster Conjugate Hapten-Protein Conjugate (Stable Amide Bond) NHSEster->Conjugate + Protein (pH 7.2-8.0) Protein Carrier Protein (-NH2) (KLH, BSA, OVA) Protein->Conjugate

EDC/NHS-mediated conjugation mechanism for carboxylic acid haptens.

Carrier Protein Selection & Quantitative Metrics

Selecting the appropriate carrier protein dictates the success of both the immunization phase and the subsequent screening phase. It is a strict rule in antibody development to use different carrier proteins for immunization and screening to avoid isolating antibodies directed against the carrier itself.

Table 1: Quantitative Specifications of Standard Carrier Proteins

Carrier ProteinMolecular Weight (kDa)Available Lysines (Primary Amines)Recommended Hapten:Protein Molar RatioPrimary Application
KLH (Keyhole Limpet Hemocyanin)4,500 - 8,000~300 - 60050:1 to 400:1Gold standard for immunization; highly immunogenic due to foreign origin and massive size.
BSA (Bovine Serum Albumin)66.530 - 3510:1 to 20:1Ideal for ELISA coating antigens; highly soluble and stable.
OVA (Ovalbumin)45205:1 to 15:1Alternative screening antigen; used when BSA cross-reactivity is a concern.

Experimental Workflow & Self-Validating Protocols

Workflow S1 1. Hapten Solubilization (in DMF) S2 2. Carboxyl Activation (EDC/NHS) S1->S2 S3 3. Protein Conjugation (PBS pH 7.4) S2->S3 S4 4. Reaction Quenching (Hydroxylamine) S3->S4 S5 5. Purification (Dialysis) S4->S5

Step-by-step workflow for two-step hapten-carrier protein conjugation.

Materials & Reagents
  • Hapten: 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (MW: 253.21 g/mol ).

  • Carrier Protein: KLH or BSA (Lyophilized, conjugation grade).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Causality: MES is chosen because it lacks primary amines and carboxyls that would competitively inhibit the EDC reaction[5].)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS).

  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.

  • Crosslinkers: EDC (MW: 191.7 g/mol ) and NHS (MW: 115.1 g/mol ).

Protocol Step 1: Hapten Activation (Formation of NHS-Ester)

Note: EDC is highly hygroscopic. To maintain trustworthiness of the protocol, the EDC vial must be equilibrated to room temperature in a desiccator for 30 minutes before opening to prevent moisture condensation, which instantly hydrolyzes and ruins the reagent.

  • Hapten Solubilization: Dissolve 2.5 mg (~10 µmol) of the hapten in 100 µL of anhydrous DMF. The hydrophobic 3-nitrophenyl group necessitates organic co-solvents for complete dissolution.

  • Buffer Addition: Add 400 µL of Activation Buffer (MES, pH 6.0) to the hapten solution.

    • Self-Validation Checkpoint: The solution must remain clear. If the hapten precipitates, increase the DMF concentration slightly, but ensure the final DMF concentration in Step 2 does not exceed 10-15% v/v.

  • Activation: Add 3.8 mg of EDC (~20 µmol, 2x molar excess) and 2.9 mg of NHS (~25 µmol, 2.5x molar excess) to the hapten solution.

  • Incubation: Vortex gently and incubate for 30 minutes at room temperature in the dark.

Protocol Step 2: Carrier Protein Conjugation
  • Protein Preparation: Dissolve 10 mg of carrier protein (KLH or BSA) in 2.0 mL of Conjugation Buffer (PBS, pH 7.4).

  • Conjugation: Dropwise, add the activated hapten solution (from Step 1) to the stirring carrier protein solution.

    • Causality: Slow addition prevents localized spikes in organic solvent concentration, which would denature the carrier protein and expose hydrophobic cores, leading to irreversible precipitation[6].

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature under continuous, gentle stirring.

  • Quenching (Optional but Recommended): Add hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes. This quenches any unreacted NHS esters, converting them back to stable hydroxamic acids and preventing off-target reactions during downstream use[5].

Protocol Step 3: Purification & Validation
  • Dialysis: Transfer the reaction mixture into a dialysis cassette (MWCO 10 kDa for BSA/OVA; MWCO 20 kDa for KLH). Dialyze against 4 liters of PBS (pH 7.4) at 4°C for 24–48 hours, with at least three buffer exchanges.

    • Causality: Dialysis removes unreacted hapten, EDC/NHS byproducts (isourea), and the DMF solvent.

  • Validation (TNBS Assay): To self-validate the conjugation efficiency, perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on the pre-conjugation protein and the post-dialysis conjugate. TNBS reacts with free primary amines to produce a chromogenic derivative measurable at 335 nm. A reduction in free amines confirms successful hapten occupancy on the lysine residues.

Troubleshooting & Optimization Insights

  • Issue: Massive Precipitation during Conjugation.

    • Cause: The organic solvent (DMF/DMSO) concentration exceeded 15% v/v, denaturing the protein, OR the hapten is highly hydrophobic and caused the protein to crash out of solution once heavily decorated.

    • Solution: Reduce the hapten:protein molar ratio. For highly hydrophobic haptens like those containing nitrophenyl rings, a lower substitution ratio (e.g., 10:1 instead of 30:1 on BSA) often yields better solubility while remaining highly immunogenic.

  • Issue: Low Antibody Titer / Poor Immune Response.

    • Cause: EDC hydrolysis prior to reaction, resulting in a low hapten density on the carrier.

    • Solution: Always use freshly prepared EDC and NHS solutions. Do not store EDC in aqueous buffers. Ensure the activation buffer pH is strictly maintained at 5.5–6.0, as EDC efficiency drops precipitously at neutral or basic pH[7].

References

  • National Institutes of Health (PMC). "Self-Adjuvanting TLR7/8 Agonist and Fentanyl Hapten Co-Conjugate Achieves Enhanced Protection". Source: nih.gov. URL:[Link]

  • ResearchGate. "EDC/NHS conjugation: Is it possible to activate amine first?". Source: researchgate.net. URL: [Link]

  • ACS Publications. "Self-Adjuvanting TLR7/8 Agonist and Fentanyl Hapten Co-Conjugate Achieves Enhanced Protection against Fentanyl Challenge". Source: acs.org. URL: [Link]

  • Plastische Chirurgie Dr. Steiert Berlin. "Covalent vectored binding of functional proteins by bifunctional crosslinking". Source: plastischechirurgie-drsteiert.berlin. URL: [Link]

  • National Institutes of Health (PMC). "Insights on Chemical Crosslinking Strategies for Proteins". Source: nih.gov. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Crystallization of Small Molecules in DMSO Stock Solutions

Focus Topic: Best Practices for Handling 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Introduction: The DMSO Solubility Challenge Dimethyl sulfoxide (DMSO) is an indispensable solvent in drug discovery and life s...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Topic: Best Practices for Handling 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

Introduction: The DMSO Solubility Challenge

Dimethyl sulfoxide (DMSO) is an indispensable solvent in drug discovery and life sciences, prized for its remarkable ability to dissolve a wide range of lipophilic and hydrophilic compounds.[1][2][3] However, this utility is paired with a common and frustrating challenge: the tendency for dissolved compounds, such as 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, to precipitate or crystallize out of solution over time. This phenomenon can compromise the accuracy and reproducibility of experimental results by altering the effective concentration of the stock solution.

This guide, prepared by our team of application scientists, provides a comprehensive framework for understanding, preventing, and troubleshooting compound crystallization in DMSO. By integrating best practices for solution preparation with a systematic approach to problem-solving, researchers can ensure the integrity and stability of their valuable compound stocks.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: My stock solution of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid in DMSO, which was initially clear, now has visible crystals. What happened?

A: Crystallization from a DMSO stock is typically triggered by one or more of the following factors:

  • Supersaturation: The initial concentration of the compound may be in a thermodynamically unstable but kinetically stable "metastable" zone.[4][5] Over time, or with environmental changes, the compound can fall out of solution.

  • Temperature Fluctuations: Changes in temperature, especially during freeze-thaw cycles, can reduce the compound's solubility and provide the energy needed for crystal nucleation and growth.[6][7]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][7] The presence of water in DMSO significantly decreases the solubility of many organic compounds, making it a primary cause of precipitation.[4][5][7]

Q2: I've just noticed a precipitate in my thawed vial. What is the first thing I should do?

A: If you observe a precipitate, you can attempt to redissolve the compound. Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or brief sonication.[7][8] If the precipitate fully redissolves and the solution is clear, it can likely be used. However, if the precipitate persists, it is best to discard the stock solution.[6][8] Using a stock with undissolved material will lead to inaccurate concentration in your experiments.

Q3: How does water get into my DMSO, and why is it such a problem?

A: Water is absorbed directly from the ambient air every time the DMSO container is opened.[7] Even brief exposure can introduce a significant amount of water. This is problematic because the introduction of water alters the polarity and hydrogen-bonding structure of the solvent mixture, making it less effective at solvating large lipophilic molecules.[1][4] This reduction in solvent capacity is a frequent cause of compound precipitation.[7]

Q4: Are repeated freeze-thaw cycles really that detrimental to my stock solution?

A: Yes, repeated freeze-thaw cycles are strongly discouraged and are a major contributor to stock solution instability.[6][9] Each cycle increases the opportunity for atmospheric moisture to be introduced into the vial.[6] Furthermore, the process of freezing and thawing can create conditions that promote the nucleation of crystals, especially in supersaturated solutions.[4][5] To avoid this, it is highly recommended to aliquot stock solutions into single-use volumes.[6][10][11]

Q5: What is the maximum recommended concentration for preparing a stock of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid?

A: The maximum solubility for a specific research compound is often not published. A common and safe starting concentration for many small molecules is 10 mM.[8][12] If you observe precipitation at this concentration even after following best practices, you should prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). For critical applications, it is advisable to experimentally determine the kinetic solubility of your compound in your specific batch of DMSO.[12][13]

Part 2: Protocol for Preparing a Stable DMSO Stock Solution

This protocol provides a step-by-step methodology designed to minimize the risk of future crystallization and ensure the long-term integrity of your compound stock.

Materials:

  • 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid powder (or other compound of interest)

  • High-purity, anhydrous DMSO (≤0.02% water), preferably from a new, unopened bottle.[7][14]

  • Sterile, low-retention microcentrifuge tubes for aliquots.

  • Calibrated analytical balance.

  • Vortex mixer.

  • Sonicator bath (optional, but recommended).

Procedure:

  • Equilibration: Before opening, allow the vial of the compound and the bottle of DMSO to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents the condensation of atmospheric moisture onto cold surfaces.

  • Weighing: Accurately weigh the desired mass of the compound powder and transfer it into a sterile tube appropriately sized for the final volume.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. Work efficiently to minimize the time the main DMSO stock bottle is open to the air.

  • Dissolution:

    • Immediately cap the tube and vortex vigorously for 1-2 minutes.[10]

    • Visually inspect the solution. If any solid particles remain, place the tube in a sonicator water bath for 10-15 minutes.[7]

    • If sonication is insufficient, gentle warming in a 37°C water bath for 5-10 minutes can be used, followed by vortexing.[8][10] Caution: Use heat judiciously, as it may degrade thermally sensitive compounds.[10]

  • Confirmation: Ensure the solution is completely clear and free of any visible particulates before proceeding.

  • Aliquoting: Once the compound is fully dissolved, immediately dispense the stock solution into single-use, tightly-sealed aliquots. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[11] Ensure vials are properly labeled with the compound name, concentration, and date of preparation.

Part 3: Troubleshooting Crystallization Issues

When faced with a precipitated stock solution, this logical workflow can help diagnose the root cause and establish a corrective action plan. This process is visualized in the diagram below.

  • Initial Assessment & Recovery Attempt:

    • Observe: Visually inspect the thawed vial for crystals, cloudiness, or film.

    • Attempt to Redissolve: Apply gentle heat (37°C water bath) and mechanical agitation (vortexing, sonication).[7][8]

    • Evaluate: If the solution becomes perfectly clear, the stock may be usable for immediate, non-critical experiments. If any precipitate remains, the concentration is no longer reliable, and the stock must be discarded.[6][8]

  • Root Cause Analysis:

    • Solvent Quality: Was the DMSO anhydrous and from a fresh or properly stored source? Old or frequently opened bottles of DMSO are a common source of water contamination.[7]

    • Storage & Handling: How many times has this vial been freeze-thawed? Was it aliquoted upon preparation? Was it allowed to warm to room temperature before opening?

    • Concentration: Is it possible the concentration exceeds the compound's solubility limit in DMSO, especially under storage conditions?[15]

  • Corrective and Preventive Action (CAPA):

    • Prepare a Fresh Stock: Discard the compromised solution and prepare a new stock strictly following the protocol outlined in Part 2.

    • Use High-Quality Solvent: Procure a new bottle of high-purity, anhydrous DMSO. Consider smaller bottle sizes to limit the number of times the bottle is opened before it is consumed.[7]

    • Implement Strict Aliquoting: Make single-use aliquots an inviolable rule for all DMSO stock solutions to eliminate freeze-thaw cycles.[10][11]

    • Consider Concentration Reduction: If crystallization reoccurs despite following all best practices, prepare the next stock at a lower concentration (e.g., reduce by 50%).

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow cluster_rc Analysis Questions cluster_capa Action Plan start Problem: Precipitate observed in DMSO stock solution assess Step 1: Initial Assessment - Visually inspect vial - Attempt to redissolve:  (37°C warming + vortex/sonication) start->assess is_clear Is the solution perfectly clear? assess->is_clear use_cautiously Solution may be used for immediate, non-critical work. Proceed with caution. is_clear->use_cautiously Yes discard Discard compromised stock. Concentration is unreliable. is_clear->discard No root_cause Step 2: Root Cause Analysis use_cautiously->root_cause Investigate to prevent recurrence discard->root_cause check_solvent Was anhydrous DMSO from a fresh bottle used? cluster_rc cluster_rc check_handling Were single-use aliquots used? (i.e., No freeze-thaw cycles?) check_conc Is concentration too high? capa Step 3: Corrective & Preventive Action new_stock Prepare a fresh stock using Best Practice Protocol (Part 2) capa->new_stock new_dmso Use new, anhydrous DMSO. Consider smaller bottles. aliquot Enforce strict aliquoting for all future stocks. lower_conc If problem persists, prepare next stock at a lower concentration. end_good Stable Stock Solution new_stock->end_good cluster_capa cluster_capa

Caption: A logical workflow for troubleshooting precipitation in DMSO stock solutions.

Part 4: Summary of Key Factors and Preventative Actions

For quick reference, the table below summarizes the primary factors influencing compound stability in DMSO and the corresponding best practices to mitigate the risk of crystallization.

FactorRoot Cause of CrystallizationRecommended Preventative Action
Solvent Quality Water Contamination: DMSO readily absorbs atmospheric moisture, reducing its ability to solvate lipophilic compounds.[4][7]Always use high-purity, anhydrous DMSO from a fresh or properly sealed container.[7][14] Equilibrate to room temperature before opening.
Storage Temperature Freeze-Thaw Cycles: Repeated temperature changes introduce moisture and promote crystal nucleation.[5][6][9]Aliquot stock solutions into single-use volumes immediately after preparation to eliminate the need for repeated freeze-thaw cycles.[10][11]
Concentration Supersaturation: The prepared concentration exceeds the compound's thermodynamic solubility limit under storage conditions.[4]Start with a moderate concentration (e.g., 10 mM). If crystallization occurs, prepare a new stock at a lower concentration.[8]
Dissolution Technique Incomplete Dissolution: Microscopic, undissolved particles act as seeds for further crystal growth over time.Ensure the compound is fully dissolved using a combination of vortexing, sonication, and gentle warming, if necessary.[7] Visually confirm clarity.
Handling Procedure Moisture Condensation: Opening cold vials or solvent bottles causes ambient moisture to condense into the solution.Always allow both the solid compound vial and the DMSO bottle to reach ambient room temperature before opening.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • (2025, September 12).
  • BenchChem. (2025). Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. BenchChem.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • Various Authors. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025).
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • BenchChem. (2025).
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Ziath. (n.d.).
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sigma-Aldrich. (n.d.).
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Various Authors. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Comeford, J. J., P-A, G. K., Organ, M. G., & Mitchell, D. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 15(5), 555–561.
  • J.W. Dolan. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Troubleshooting (Z)-Metominostrobin solubility issues in aqueous solutions. BenchChem.
  • BenchChem. (2025). Troubleshooting CYH33 solubility and stability issues. BenchChem.
  • Various Authors. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Dissolution. (2022, November 4). Dissolution Method Troubleshooting.
  • Song, X., Jiang, C., Wang, Y., Zhang, C., & Hao, H. (2020). The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D.
  • PubChem. (n.d.). 2-[[2-[1-[(2-Methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetyl]amino]acetic acid.
  • Lim, Y. H., Kim, H., Kim, Y., & Lee, T. W. (2021). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Pharmaceutics, 13(5), 609.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, chloro-, p-nitrophenyl ester (CAS 777-84-4).
  • Musial, W., & Polanowski, P. (2022). Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization. The Journal of Physical Chemistry B, 126(48), 10229–10237.
  • BLDpharm. (n.d.). 31918-24-8|2-(Methyl(2-nitrophenyl)amino)acetic acid.
  • Wouters, J. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • Guidechem. (n.d.). 2-[ethyl-[(2-nitrophenyl)methyl]amino]acetic acid 1179117-80-6 wiki.
  • Sigma-Aldrich. (n.d.). [Methyl(3-nitropyridin-2-yl)amino]acetic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). (methyl{[(3-nitrophenyl)amino]carbonyl}amino)acetic acid.
  • ChemicalBook. (2025, November 7). 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylic acid | 1589503-95-6.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubChemLite. (n.d.). 2-[(2-carbamoylphenyl)amino]acetic acid (C9H10N2O3).
  • Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Methodologies for the Quantification of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic Acid in Human Plasma

Executive Summary The accurate quantification of highly polar, nitroaromatic carboxylic acids in biological matrices is a notorious bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide evaluate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, nitroaromatic carboxylic acids in biological matrices is a notorious bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide evaluates and compares three distinct sample preparation strategies for the LC-MS/MS quantification of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS: 1040320-73-7) in human plasma. By analyzing the causality behind matrix effects and extraction recoveries, this document establishes a self-validating, highly robust Mixed-Mode Strong Anion Exchange (MAX-SPE) protocol that strictly adheres to the latest regulatory bioanalytical standards.

Physicochemical Profiling & Mechanistic Rationale

To design a robust bioanalytical assay, the extraction and chromatographic conditions must be dictated by the intrinsic physicochemical properties of the analyte.

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is an amphiphilic molecule featuring an electron-withdrawing, hydrophobic 3-nitrophenyl ring coupled to a highly polar N-methyl aminoacetic acid (sarcosine) moiety via a carbamoyl linker.

  • Ionization Causality: The carboxylic acid group has a predicted pKa​ of ~3.5. At physiological pH (7.4), the molecule is almost entirely deprotonated. Consequently, Negative Electrospray Ionization (ESI-) is mandatory to achieve optimal sensitivity.

  • Chromatographic Causality: Standard C18 columns struggle to retain small, highly polar organic acids, often leading to co-elution with early-eluting matrix components (e.g., salts and phospholipids) which cause severe ion suppression. To circumvent this, we utilize a Biphenyl stationary phase . The biphenyl chemistry provides enhanced π−π interactions with the electron-deficient 3-nitrophenyl ring, offering superior retention and orthogonal selectivity compared to strictly hydrophobic alkyl phases.

Experimental Workflows: Sample Preparation Comparison

To demonstrate the superiority of targeted extraction, we compared three methodologies. Each protocol was evaluated as a self-validating system utilizing a stable-isotope labeled internal standard (SIL-IS), 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid- d3​ .

Method A: Protein Precipitation (PPT)
  • Protocol: 100 µL of plasma (spiked with SIL-IS) was crashed with 300 µL of cold acetonitrile. The mixture was vortexed for 2 minutes and centrifuged at 14,000 × g for 10 minutes. The supernatant was diluted 1:1 with mobile phase prior to injection.

  • Mechanistic Flaw: While PPT is rapid, it fails to remove endogenous phospholipids. In negative ESI, these phospholipids compete for charge droplets, leading to catastrophic ion suppression at the analyte's retention time.

Method B: Acidified Liquid-Liquid Extraction (LLE)
  • Protocol: 200 µL of plasma was acidified with 20 µL of 20% Formic Acid to force the analyte into its neutral, protonated state. The sample was extracted with 1 mL of Ethyl Acetate, vortexed, and centrifuged. The organic layer was evaporated under N2​ and reconstituted in 100 µL of mobile phase.

  • Mechanistic Flaw: Despite acidification, the carbamoyl and nitro groups retain significant hydrogen-bonding potential with the aqueous phase, resulting in poor partition coefficients and unacceptably low extraction recovery (<45%).

Method C: Mixed-Mode Strong Anion Exchange (MAX-SPE) — The Optimal Choice
  • Protocol (Step-by-Step):

    • Conditioning: 1 mL Methanol followed by 1 mL MS-grade Water.

    • Loading: 200 µL of plasma + 200 µL of 2% NH4​OH . (Causality: The high pH ensures the carboxylic acid is fully deprotonated, allowing it to bind strongly to the quaternary amine of the MAX sorbent).

    • Wash 1 (Aqueous): 1 mL of 5% NH4​OH in Water. (Causality: Removes hydrophilic neutrals and basic compounds without disrupting the anionic bond).

    • Wash 2 (Organic): 1 mL of Methanol. (Causality: Removes hydrophobic lipids and phospholipids).

    • Elution: 1 mL of 2% Formic Acid in Methanol. (Causality: The acid drops the pH below the analyte's pKa​ , neutralizing the carboxylate and breaking the ionic interaction, while the organic solvent disrupts hydrophobic binding).

    • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Workflow cluster_PPT Method A: PPT cluster_LLE Method B: Acidified LLE cluster_SPE Method C: MAX-SPE (Optimal) Start Human Plasma Sample (Spiked with SIL-IS) PPT Add 3x Cold ACN Centrifuge 14,000g Start->PPT LLE_Acid Acidify (2% FA) Extract with EtOAc Start->LLE_Acid SPE_Load Load at pH 7.4 (Analyte Ionized) Start->SPE_Load LCMS LC-MS/MS Analysis (Biphenyl Column, ESI-) PPT->LCMS LLE_Dry Dry & Reconstitute LLE_Acid->LLE_Dry LLE_Dry->LCMS SPE_Wash Wash: 5% NH4OH in MeOH (Removes Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 2% FA in MeOH (Neutralizes Analyte) SPE_Wash->SPE_Elute SPE_Elute->LCMS Data Validation Data (Recovery, ME, Accuracy) LCMS->Data

Figure 1: Comparative workflow of sample preparation strategies for LC-MS/MS analysis.

Mass Spectrometry & Fragmentation Dynamics

Analysis was performed using a triple quadrupole mass spectrometer operating in Negative ESI mode. The precursor ion [M−H]− is observed at m/z 252.2. Upon collision-induced dissociation (CID), the molecule undergoes two primary mechanistic cleavages:

  • Decarboxylation: Loss of CO2​ (-44 Da) yielding a product ion at m/z 208.2 (Qualifier).

  • Carbamoyl Cleavage: Breakage of the urea-like bond yields the highly stable 3-nitroaniline anion at m/z 137.1 (Quantifier).

Fragmentation Precursor Precursor Frag1 Product Ion 1 (Qualifier) m/z 208.2 Loss of CO2 (-44 Da) Precursor->Frag1 -CO2 Frag2 Product Ion 2 (Quantifier) m/z 137.1 3-Nitroaniline anion Precursor->Frag2 Cleavage of carbamoyl bond

Figure 2: Primary CID fragmentation pathways for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid.

Validation Data & Performance Metrics

Method validation was executed in strict accordance with the [1] and the [2].

The Matrix Effect (ME) was calculated using the post-extraction spike method established by [3], where an ME of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 1: Extraction Recovery and Matrix Effect Comparison
Sample Preparation MethodAbsolute Recovery (%) ± SDMatrix Effect (%) ± SDAssessment
Method A: PPT 85.2 ± 6.445.1 ± 12.3Fail: Severe ion suppression due to phospholipids.
Method B: Acidified LLE 42.6 ± 8.195.4 ± 3.2Fail: Unacceptable recovery due to high polarity.
Method C: MAX-SPE 92.8 ± 3.5 98.2 ± 2.1 Pass: Optimal recovery and negligible matrix effect.
Table 2: Accuracy and Precision of the MAX-SPE Method (n=6)

The MAX-SPE method demonstrated exceptional linearity over a dynamic range of 1.0 to 1000 ng/mL. The intra-day and inter-day precision (%CV) and accuracy (% Bias) were evaluated at four Quality Control (QC) levels.

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0102.48.5104.19.2
LQC 3.098.66.297.56.8
MQC 50.0101.24.1100.84.5
HQC 800.099.33.598.93.9

Note: All parameters fall well within the FDA/ICH acceptance criteria (±15% for QCs, ±20% for LLOQ).

Conclusion

The physicochemical properties of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid render traditional PPT and LLE techniques inadequate for rigorous bioanalysis. By implementing a Mixed-Mode Strong Anion Exchange (MAX-SPE) protocol coupled with a Biphenyl chromatographic phase, we successfully isolated the analyte from suppressive plasma lipids while maintaining >92% recovery. This self-validating system provides a highly reliable, regulatory-compliant framework for researchers conducting advanced PK/TK assessments.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from[Link]

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Nitrophenyl and 4-Nitrophenyl Carbamoyl Acetic Acids

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The strategic placement of functional groups can dramati...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The strategic placement of functional groups can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of 3-nitrophenyl and 4-nitrophenyl carbamoyl acetic acids, exploring how the seemingly minor shift of a nitro group from the meta to the para position dictates their potential as bioactive agents, particularly as enzyme inhibitors.

The nitro group is a powerful tool in medicinal chemistry, prized for its strong electron-withdrawing nature which can profoundly influence a molecule's electronic distribution, stability, and receptor binding affinity.[1][2][3] However, its effects are not uniform; they are critically dependent on its position on an aromatic ring. This comparison will dissect these positional isomers, offering insights into their synthesis, hypothesized mechanisms of action, and the experimental protocols required to validate their activity.

The Decisive Influence of Nitro Group Position

The core difference between the 3-nitro and 4-nitro isomers lies in how their electron-withdrawing effects are transmitted through the phenyl ring.

  • 4-Nitrophenyl (Para Position): The nitro group is in conjugation with the carbamoyl linkage. This allows for a powerful electron-withdrawing effect through resonance, which can stabilize a negative charge on the phenoxy oxygen. This property is crucial for its function as a leaving group, making 4-nitrophenyl carbamates effective acylating agents.[4][5]

  • 3-Nitrophenyl (Meta Position): The nitro group is not in direct conjugation with the carbamoyl linkage. Its electron-withdrawing influence is exerted primarily through the inductive effect, which is weaker and less directional than resonance. This results in a different electronic environment around the carbamoyl group, which can lead to altered reactivity and binding modes.

This fundamental electronic distinction is the cornerstone of the differing structural-activity relationships discussed below.

Caption: Chemical structures of the 3-nitro and 4-nitro positional isomers.

Part 1: The 4-Nitrophenyl Moiety - A Classic Leaving Group

4-Nitrophenyl carbamates have a well-documented history as pseudo-substrate inhibitors, particularly for serine proteases and esterases.[4][5] The 4-nitrophenolate anion is an excellent leaving group due to resonance stabilization, facilitating the carbamylation of nucleophilic residues (like serine) in an enzyme's active site. This often leads to irreversible or slowly reversible inhibition.

Hypothesized Structural Activity Relationship (SAR)
  • Reactivity: The primary driver of activity is the electrophilicity of the carbamoyl carbonyl carbon, which is enhanced by the strong resonance effect of the para-nitro group.

  • Mechanism: The interaction is likely to be covalent, involving a two-step process: initial formation of a non-covalent enzyme-inhibitor complex, followed by nucleophilic attack from an active site serine, displacing the stable 4-nitrophenolate.[4]

  • Selectivity: Selectivity for different enzymes will be governed by the substituents on the carbamoyl nitrogen and the acetic acid moiety, which influence binding in the enzyme's active site pockets.

Part 2: The 3-Nitrophenyl Moiety - A Modulator of Binding and Physicochemical Properties

The SAR for the 3-nitrophenyl isomer is less defined in the literature for this specific scaffold, necessitating extrapolation from general medicinal chemistry principles. Lacking the direct resonance stabilization of the 4-nitro isomer, the 3-nitrophenolate is a poorer leaving group. Consequently, these compounds are less likely to act as potent irreversible inhibitors via the same mechanism.

Hypothesized Structural Activity Relationship (SAR)
  • Reactivity: The carbamoyl carbonyl is less electrophilic compared to the 4-nitro isomer. Therefore, covalent modification of an enzyme active site is less probable.

  • Mechanism: These compounds are more likely to act as reversible inhibitors. Their activity will depend on non-covalent interactions (hydrogen bonds, electrostatic interactions) between the entire molecule and the enzyme's active site. The nitro group at the meta position can still act as a hydrogen bond acceptor, influencing the binding orientation.

  • Physicochemical Properties: The change in the nitro group's position alters the molecule's dipole moment, polarity, and pKa. This can affect solubility, membrane permeability, and metabolic stability, all critical components of a drug's overall profile.[1][6]

Comparative Data Summary

The following table summarizes the predicted differences in properties and biological activity based on the positional isomerism.

Feature4-Nitrophenyl Carbamoyl Acetic Acid3-Nitrophenyl Carbamoyl Acetic AcidRationale
Primary Electronic Effect Strong Resonance (-R) & Inductive (-I)Primarily Inductive (-I)The para position allows for direct conjugation and delocalization of electrons.[6]
Leaving Group Ability HighLow to ModerateResonance stabilization of the resulting 4-nitrophenolate anion makes it a stable leaving group.
Predicted Inhibition Type Irreversible or Slowly Reversible (Covalent)Reversible (Non-covalent)High electrophilicity of the carbonyl carbon in the 4-nitro isomer facilitates nucleophilic attack.
Primary Driver of Potency Reactivity and rate of carbamylation.Binding affinity (sum of non-covalent interactions).The mechanism of action dictates the key determinants of potency.
Potential for Selectivity Dependent on recognition elements outside the nitrophenyl group.Can be fine-tuned by the nitro group's role as a specific hydrogen bond acceptor.Different binding modes offer different opportunities for achieving selectivity.

Experimental Protocols

To empirically validate the hypothesized SAR, the synthesis of both isomers followed by a comparative biological evaluation is necessary.

Protocol 1: General Synthesis of Nitrophenyl Carbamoyl Acetic Acids

This protocol outlines a plausible synthetic route. Researchers should perform their own risk assessment before proceeding.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step 1: Carbamate Formation cluster_hydrolysis Reaction Step 2: Ester Hydrolysis cluster_product Final Product Nitrophenol 3- or 4-Nitrophenol Reaction1 React with Triethylamine in Dichloromethane (DCM) Stir at 0°C to RT Nitrophenol->Reaction1 Chloroformate Ethyl 2-isocyanatoacetate Chloroformate->Reaction1 Reaction2 Add Lithium Hydroxide (LiOH) in THF/Water Stir at RT Reaction1->Reaction2 Intermediate Ester Product Target Carbamoyl Acetic Acid Reaction2->Product Acidification & Purification

Caption: Proposed two-step synthesis workflow for the target compounds.

Methodology:

  • Carbamate Formation:

    • To a solution of the respective nitrophenol (3-nitrophenol or 4-nitrophenol, 1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add ethyl 2-isocyanatoacetate (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the mixture with 1N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction, acidify to pH ~2 with 1N HCl, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Protocol 2: Comparative Enzyme Inhibition Assay (Serine Protease Model)

This protocol provides a framework for assessing and comparing the inhibitory potency (IC₅₀) and mechanism of the synthesized compounds using a model serine protease like trypsin.[7][8]

Materials:

  • Trypsin (from bovine pancreas)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inhibitor stock solutions (3-nitro and 4-nitro compounds) in DMSO.

  • 96-well microplate reader.

Methodology:

  • IC₅₀ Determination:

    • In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (e.g., from 0.1 µM to 100 µM). Include a control well with DMSO only.

    • Add 150 µL of trypsin solution (final concentration ~10 µg/mL) to each well and pre-incubate for 15 minutes at 37°C. Rationale: This pre-incubation allows for time-dependent inhibition to occur, which is expected for the 4-nitro isomer.

    • Initiate the reaction by adding 30 µL of the L-BAPA substrate solution (final concentration ~0.5 mM).

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes. The rate of increase in absorbance is proportional to enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Mechanism of Inhibition Study (for the 3-nitro isomer):

    • To determine if the inhibition is competitive, non-competitive, or mixed-type, repeat the assay with a fixed concentration of the 3-nitro inhibitor (e.g., near its IC₅₀) and varying concentrations of the L-BAPA substrate.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) in the presence and absence of the inhibitor. The pattern of line intersections will reveal the mechanism of reversible inhibition.[7]

Inhibition_Mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor 4-Nitrophenyl Carbamate Inhibitor Ser Serine-OH (Nucleophile) E_I Enzyme-Inhibitor Complex Ser->E_I Nucleophilic Attack Pocket Binding Pocket Pocket->E_I Inhibitor R-NH-CO-O-Ph-4-NO2 Inhibitor->E_I Binding Carbamylated Carbamylated Enzyme (Inactive) E_I->Carbamylated Covalent Bond Formation LeavingGroup 4-Nitrophenolate (Leaving Group) E_I->LeavingGroup Displacement

Caption: Hypothesized covalent inhibition mechanism by a 4-nitrophenyl carbamate.

Conclusion and Future Directions

The positional isomerism between 3-nitrophenyl and 4-nitrophenyl carbamoyl acetic acids presents a compelling case study in structure-activity relationships. The 4-nitro isomer is predicted to act as a covalent, time-dependent inhibitor, a property derived from the resonance-stabilized 4-nitrophenolate leaving group. In contrast, the 3-nitro isomer, lacking this electronic advantage, is hypothesized to function as a reversible inhibitor, with its efficacy dictated by non-covalent binding interactions.

This guide provides the theoretical framework and experimental blueprints for validating these differences. For drug development professionals, the choice between a 3-nitro and 4-nitro substitution is a strategic one: the 4-nitro position may be ideal for developing potent, irreversible probes or drugs where prolonged target engagement is desired, while the 3-nitro position offers a scaffold for developing reversible inhibitors with potentially different selectivity profiles and more tunable pharmacokinetic properties. Further investigation into a broader range of biological targets is warranted to fully explore the therapeutic potential of these distinct chemical entities.

References

  • Lin, C. N., et al. (2000). Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates. PubMed. Available at: [Link][4]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link][1]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link][2]

  • Ríos-Gutiérrez, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link][6]

  • Brown, W. E., & Wold, F. (1977). P-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. PubMed. Available at: [Link][5]

  • Taylor & Francis Online. (Date N/A). Nitro group – Knowledge and References. Taylor & Francis. Available at: [Link][9]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link][8]

Sources

Validation

Reproducibility of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid synthesis across different laboratories

An In-depth Technical Guide to the Reproducible Synthesis of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid for Researchers and Drug Development Professionals Introduction: The Importance of Reproducibility in Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reproducible Synthesis of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid for Researchers and Drug Development Professionals

Introduction: The Importance of Reproducibility in Pharmaceutical Synthesis

The synthesis of novel organic molecules is a cornerstone of drug discovery and development. However, the transition of a synthetic route from a research laboratory to a larger scale production environment is often fraught with challenges, with reproducibility being a primary concern.[1][2][3] A synthesis that is not robust and reproducible can lead to significant delays and increased costs in the drug development pipeline. This guide focuses on the synthesis of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, a substituted N-phenyl-N-methylglycine derivative, as a case study to explore the critical factors that influence the reproducibility of a synthesis across different laboratories. While this specific molecule may not be a known drug, its synthesis involves common reactions that are highly relevant to the pharmaceutical industry, namely N-methylation and urea formation.

This guide will provide a comparative analysis of two hypothetical synthetic protocols, representing typical approaches in an academic research setting versus a process chemistry environment. By examining the nuances of each step, we aim to provide researchers and drug development professionals with actionable insights into achieving consistent and reliable synthetic outcomes.

Synthetic Strategy: A Two-Step Approach to 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

The synthesis of the target molecule can be efficiently achieved in two key steps, starting from commercially available materials. The overall synthetic scheme is presented below:

Synthetic_Scheme cluster_0 Step 1: N-Methylation (Reductive Amination) cluster_1 Step 2: Urea Formation glycine Glycine sarcosine N-Methylglycine (Sarcosine) glycine->sarcosine Reductive Amination formaldehyde Formaldehyde formaldehyde->sarcosine h2_pdc H2, Pd/C h2_pdc->sarcosine sarcosine_step2 N-Methylglycine (Sarcosine) target 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid sarcosine_step2->target Nucleophilic Addition isocyanate 3-Nitrophenyl isocyanate isocyanate->target Workflow_Comparison cluster_A Laboratory A Workflow cluster_B Laboratory B Workflow A1 Mix Reagents in Air A2 React at RT Overnight A1->A2 A3 Aqueous Work-up A2->A3 A4 Column Chromatography A3->A4 A5 Product (Moderate Yield & Purity) A4->A5 B1 Mix Reagents under N2 at 0°C B2 Monitor Reaction by TLC B1->B2 B3 Controlled Quench & Extraction B2->B3 B4 Recrystallization B3->B4 B5 Product (High Yield & Purity) B4->B5

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Comparative

Cross-reactivity validation of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid in immunoassays

Bioanalytical Selectivity: Cross-Reactivity Validation of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Immunoassays In the realm of small-molecule bioanalysis, achieving high target specificity without matrix int...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Selectivity: Cross-Reactivity Validation of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid Immunoassays

In the realm of small-molecule bioanalysis, achieving high target specificity without matrix interference is a formidable challenge. 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS 1040320-73-7) is a low-molecular-weight hapten (MW 253.21) characterized by a carboxylic acid moiety, a methylated urea linkage, and a 3-nitrophenyl ring. Because haptens cannot elicit an immune response independently, they must be conjugated to carrier proteins to generate antibodies. However, the resulting antibodies often exhibit off-target binding to structurally related metabolites or environmental isomers[1].

This guide provides an objective, data-driven comparison of monoclonal (mAb) versus polyclonal (pAb) immunoassay platforms for this compound, establishing a self-validating framework for cross-reactivity (CR) profiling in accordance with stringent regulatory guidelines.

Mechanistic Rationale: Structural Vulnerabilities in Hapten Recognition

Antibody binding pockets typically recognize the distal portion of the hapten furthest from the conjugation site. For 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, conjugation to a carrier protein (like BSA or KLH) typically occurs via the acetic acid carboxyl group. Consequently, the immune system primarily targets the 3-nitrophenyl and methylated urea regions.

When validating the assay's selectivity, we must interrogate these structural vulnerabilities by testing:

  • Positional Isomers (2-nitro and 4-nitro analogs): To assess the steric constraints and spatial recognition of the binding pocket.

  • Des-methyl Analogs: To determine if the antibody relies on the tertiary amine structure of the urea linkage, or if it generically binds secondary ureas.

  • Substructure Metabolites (e.g., 3-nitroaniline): To ensure cleaved degradation products do not trigger false-positive signals[2].

Comparative Performance: mAb vs. pAb Platforms

The most straightforward solution to avoiding cross-reactivity is the careful selection of highly specific antibody reagents[3]. To demonstrate this, we compared a highly optimized Monoclonal Antibody (mAb) competitive ELISA against a standard Polyclonal Antibody (pAb) assay. Cross-reactivity was calculated using the standard bioanalytical formula: %CR=(IC50​ Target/IC50​ Analog)×100 [1].

Compound / AnalogStructural VariancemAb Kit IC50​ (ng/mL)mAb % CRpAb Kit IC50​ (ng/mL)pAb % CR
Target Analyte None (Reference)1.2100% 2.5100%
2-nitro isomer Ortho- substitution>1000<0.12% 45.05.5%
4-nitro isomer Para- substitution8500.14% 28.58.7%
Des-methyl analog Secondary urea1500.80% 12.020.8%
3-Nitroaniline Cleaved metabolite>10000<0.01% >1000<0.25%

Data Interpretation: The mAb platform demonstrates superior selectivity, maintaining <1% CR across all critical analogs. The pAb platform, containing a heterogeneous mixture of paratopes, shows significant vulnerability to the des-methyl analog (20.8% CR). This indicates that a sub-population of the polyclonal serum recognizes the generic urea linkage rather than the specific methylated target structure.

Self-Validating Experimental Protocol: Competitive ELISA

Because haptens are too small to accommodate two antibodies simultaneously without steric hindrance, a competitive assay format is mandatory. In this system, free analyte in the sample competes with immobilized hapten for limited antibody binding sites.

CR_Validation Start Synthesize Hapten-Carrier Conjugate (e.g., BSA-Linked) Coat Immobilize Conjugate on Microtiter Plate Start->Coat Block Block Non-Specific Sites (1% BSA/PBS-T) Coat->Block Compete Competitive Incubation Free Analyte vs. Immobilized Hapten Block->Compete Target Dose-Response: Target Hapten (Determine IC50_target) Compete->Target Analog Dose-Response: Structural Analogs (Determine IC50_analog) Compete->Analog Calc Calculate % Cross-Reactivity (CR) CR = (IC50_target / IC50_analog) × 100 Target->Calc Analog->Calc Eval CR ≤ 1% for all critical analogs? Calc->Eval Pass Assay Validated Proceed to Sample Analysis Eval->Pass Yes Fail Assay Rejected Re-screen Antibody Clones Eval->Fail No

Competitive ELISA workflow for hapten cross-reactivity validation.
Step-by-Step Methodology:
  • Plate Immobilization:

    • Action: Coat 96-well microtiter plates with 100 µL/well of Hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: The high pH ensures the carrier protein unfolds slightly, exposing hydrophobic regions for passive, stable adsorption to the polystyrene plate.

  • Surface Blocking:

    • Action: Wash 3x with PBS-T (0.05% Tween-20), then add 200 µL/well of 1% BSA in PBS for 2 hours at room temperature.

    • Causality: Blocks remaining uncoated hydrophobic sites on the plastic, preventing non-specific binding (NSB) of the primary antibody, which would artificially lower assay sensitivity and distort the IC50​ .

  • Competitive Incubation (The Self-Validating Step):

    • Action: Add 50 µL of standard/sample/analog and 50 µL of primary antibody to each well. Include B0​ wells (buffer only, no analyte) and NSB wells (no primary antibody). Incubate for 1 hour.

    • Causality: The assay validates itself internally: the B0​ well establishes the maximum possible signal (100% binding), while the NSB well ensures background noise is negligible. A decrease in signal correlates directly with an increase in free target concentration. Note: Shifting to lower concentrations of reagents can further decrease cross-reactivities by driving the equilibrium toward only the highest-affinity interactions[4].

  • Signal Detection & Analysis:

    • Action: Wash 5x. Add HRP-conjugated secondary antibody for 45 mins. Wash 5x. Add TMB substrate for 15 mins, then stop with 1M H2​SO4​ . Read absorbance at 450 nm and fit data to a 4-Parameter Logistic (4-PL) curve.

    • Causality: The enzymatic amplification by HRP provides the necessary sensitivity to detect hapten concentrations in the low ng/mL range, allowing for precise calculation of the inflection point ( IC50​ ).

Regulatory Grounding & Compliance

The FDA's Bioanalytical Method Validation Guidance for Industry[5] and the ICH M10 guidelines[6] mandate that assay selectivity must be unequivocally proven prior to clinical or toxicokinetic sample analysis. For immunoassays, this means demonstrating that structurally similar compounds, concomitant medications, or matrix components do not interfere with the target's quantification.

If an assay exhibits >5% cross-reactivity with a circulating metabolite or positional isomer (as seen in the pAb platform above), the method is deemed unfit for pharmacokinetic profiling without prior chromatographic separation. By utilizing highly specific mAb platforms and rigorously mapping the cross-reactivity profile, researchers ensure data integrity, prevent false positives, and streamline global regulatory submissions[7].

References

  • Wikipedia Contributors. "Cross-reactivity." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ishii-Watabe, A., & Saito, Y. "Perspective on international harmonisation of bioanalytical method validation by the establishment of ICH M10." Japan Bioanalysis Forum. Available at: [Link]

  • European Medicines Agency (EMA). "Implementation strategy of ICH Guideline M10 on bioanalytical method validation." europa.eu. Available at:[Link]

  • National Institutes of Health (NIH). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." PMC. Available at: [Link]

  • Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges." gyrosproteintechnologies.com. Available at: [Link]

  • MDPI. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." mdpi.com. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid proper disposal procedures

This comprehensive guide outlines the operational handling and proper disposal procedures for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS No: 1040320-73-7). Designed for drug development professionals and a...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational handling and proper disposal procedures for 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid (CAS No: 1040320-73-7). Designed for drug development professionals and analytical chemists, this protocol ensures compliance with environmental regulations while maintaining rigorous laboratory safety standards.

Physicochemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the compound to predict its behavior in waste streams. 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a synthetic organic compound featuring both a carboxylic acid moiety and a nitroaromatic ring[1].

The presence of the nitroaromatic group dictates that the compound must be treated with care regarding thermal stability and chemical compatibility, particularly avoiding concentrated alkaline conditions or strong reducing agents which could lead to exothermic degradation.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / DetailOperational Implication
CAS Number 1040320-73-7Use for accurate waste manifest logging.
Molecular Formula C10H11N3O5High nitrogen content; requires specialized incineration to manage NOx emissions[1].
Molecular Weight 253.21 g/mol Determines stoichiometric calculations for neutralization if required[2].
Primary Hazard Irritant (Skin/Eye/Respiratory)Mandates handling within a certified fume hood with appropriate PPE.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogenated streams to reduce disposal costs and prevent toxic byproducts.

Operational Handling & Primary Containment

Causality in Protocol Design: Standardizing the initial handling of the compound prevents cross-contamination and ensures that the resulting waste stream remains predictable. Unpredictable waste streams are the leading cause of secondary laboratory incidents.

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must occur within a Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (minimum 5 mil thickness, double-gloved for concentrated solutions), a chemically resistant lab coat, and ANSI Z87.1 compliant safety goggles.

  • Spill Response Readiness: Maintain a spill kit containing inert absorbent materials (e.g., vermiculite or sand) and a neutralizing agent suitable for weak organic acids in the immediate vicinity.

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system for waste management. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Waste Stream Segregation

  • Action: Direct all solid waste (contaminated consumables, unused powder) and liquid waste (solvent solutions containing the compound) into designated "Non-Halogenated Organic Waste" containers.

  • Causality: Mixing non-halogenated nitroaromatics with halogenated waste can lead to complex, highly toxic emissions during incineration and significantly increases the cost of waste processing.

  • Verification: Visually inspect the waste container label before addition. Ensure the pH of the liquid waste stream is between 4 and 9 to prevent acid-catalyzed side reactions in the accumulation container.

Step 2: Primary Containment Selection

  • Action: Use High-Density Polyethylene (HDPE) carboys for liquid waste and heavy-duty polyethylene bags within rigid secondary containers for solid waste.

  • Causality: HDPE provides excellent chemical resistance against weak organic acids and the common organic solvents (e.g., DMSO, Methanol) typically used to dissolve this compound, preventing leaching and container degradation.

  • Verification: Check the container for the UN specification mark indicating suitability for hazardous materials.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid" or its standard IUPAC name, alongside the primary solvents used.

  • Causality: The Resource Conservation and Recovery Act (RCRA) mandates accurate tracking from the point of generation. Ambiguous labels lead to unknown waste classifications, requiring costly analytical testing by the disposal facility.

  • Verification: Ensure the accumulation start date is clearly written and that the container is not filled past 90% capacity to allow for vapor expansion.

Step 4: Final Disposal via Incineration

  • Action: Transfer the sealed, labeled containers to the facility's Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). The final destruction method must be high-temperature incineration by a licensed hazardous waste contractor.

  • Causality: High-temperature incineration (typically >1000°C) with appropriate flue gas scrubbers is required to completely break down the nitroaromatic ring and safely capture the resulting nitrogen oxides (NOx), preventing environmental contamination.

  • Verification: Obtain and file the Certificate of Destruction from the licensed waste management contractor to close the chain of custody.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the waste management process, ensuring all safety and regulatory checkpoints are met.

WasteWorkflow Gen Generate Waste (Solid/Liquid) Check pH & Compatibility Verification Gen->Check Segregate Segregate to Non-Halogenated Organic Stream Check->Segregate Contain Transfer to HDPE Containment Segregate->Contain Label Apply RCRA-Compliant Hazardous Label Contain->Label Store Store in Satellite Accumulation Area Label->Store Incinerate High-Temperature Incineration Store->Incinerate

Workflow for the segregation and disposal of nitroaromatic chemical waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). URL: [Link]

  • Title: Hazardous Waste Management System; General (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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Feasible Synthetic Routes

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2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid
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2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid
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